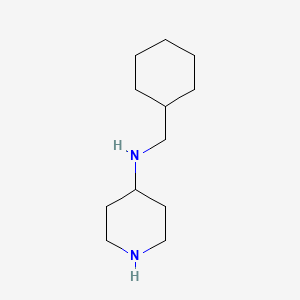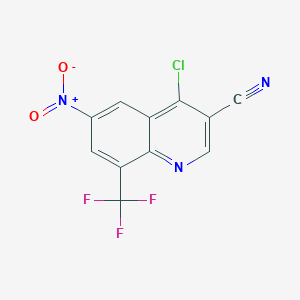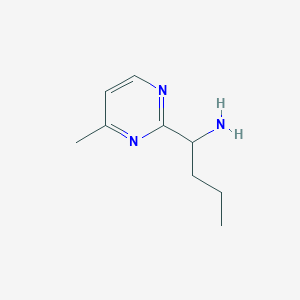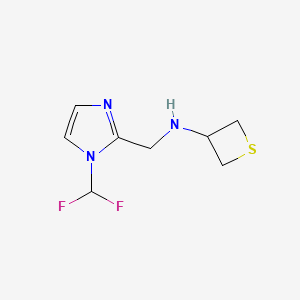
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine is a chemical compound with a unique structure that combines a thietan ring with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethyl halides.
Formation of the Thietan Ring: The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions.
Coupling of the Imidazole and Thietan Rings: The final step involves the coupling of the imidazole and thietan rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The difluoromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the thietan ring can provide unique reactivity.
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: Lacks the imidazole and difluoromethyl groups, making it less versatile.
1-(Difluoromethyl)-1H-imidazole: Lacks the thietan ring, which reduces its reactivity.
N-((1-(Methyl)-1H-imidazol-2-yl)methyl)thietan-3-amine: Similar structure but lacks the difluoromethyl group, which can affect its stability and bioavailability.
Uniqueness
N-((1-(Difluoromethyl)-1H-imidazol-2-yl)methyl)thietan-3-amine is unique due to the combination of the thietan ring, imidazole moiety, and difluoromethyl group. This combination provides a balance of stability, reactivity, and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11F2N3S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]thietan-3-amine |
InChI |
InChI=1S/C8H11F2N3S/c9-8(10)13-2-1-11-7(13)3-12-6-4-14-5-6/h1-2,6,8,12H,3-5H2 |
InChI Key |
GZJWHVYOCVAQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=NC=CN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


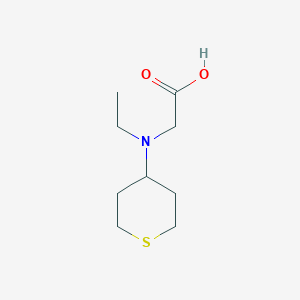
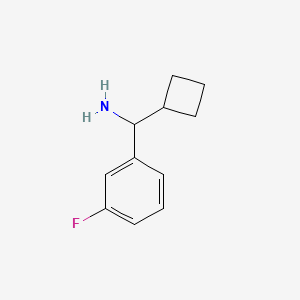
![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
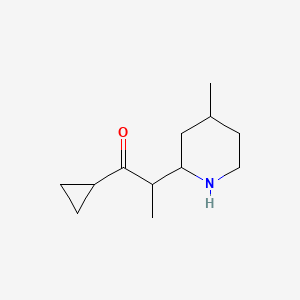
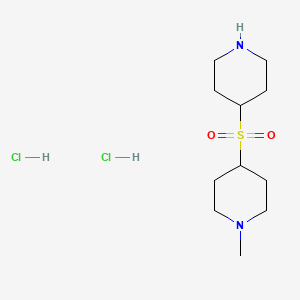
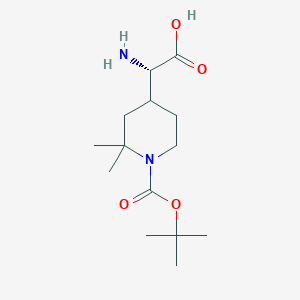
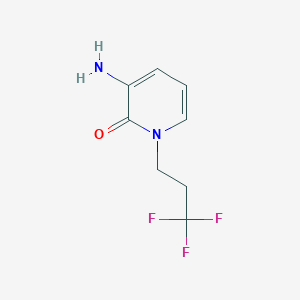

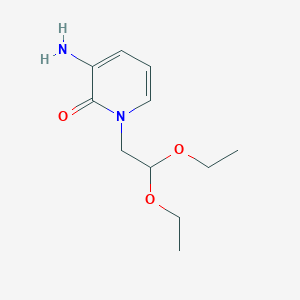
![(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B13325949.png)
